Sodium 2-ethoxyethane-1-sulfinate
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Overview
Description
Sodium 2-ethoxyethane-1-sulfinate is a chemical compound belonging to the class of sulfinates. Sulfinates are salts or esters of sulfinic acids and are known for their versatile reactivity. This compound is particularly valued for its role as a building block in the synthesis of various organosulfur compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-ethoxyethane-1-sulfinate can be synthesized through several methods. One common approach involves the reduction of sulfonyl chlorides or the oxidation of thiols . The reaction conditions typically include the use of reducing agents such as sodium borohydride or oxidizing agents like hydrogen peroxide.
Industrial Production Methods: In industrial settings, the production of sodium sulfinates often involves large-scale reactions with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-ethoxyethane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form a variety of organosulfur compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides under basic conditions.
Major Products:
Sulfonates: Formed through oxidation.
Thiols: Formed through reduction.
Various organosulfur compounds: Formed through substitution reactions.
Scientific Research Applications
Sodium 2-ethoxyethane-1-sulfinate has a wide range of applications in scientific research:
Chemistry: Used as a sulfonylating, sulfenylating, or sulfinylating reagent in the synthesis of organosulfur compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 2-ethoxyethane-1-sulfinate involves its ability to act as a nucleophile, electrophile, or radical reagent depending on the reaction conditions. It can form various bonds, including S–S, N–S, and C–S bonds, through different reaction pathways . The molecular targets and pathways involved are diverse, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
- Sodium methanesulfinate
- Sodium benzenesulfinate
- Sodium toluenesulfinate
Comparison: Sodium 2-ethoxyethane-1-sulfinate is unique due to its specific ethoxyethane structure, which imparts distinct reactivity compared to other sulfinates. While sodium methanesulfinate and sodium benzenesulfinate are commonly used for similar purposes, the presence of the ethoxyethane group in this compound provides different steric and electronic properties, leading to unique reaction outcomes .
Biological Activity
Sodium 2-ethoxyethane-1-sulfinate (SEES) is a sulfinic acid salt with significant biological activity, particularly in the modification of biomolecules and potential applications in drug development. This article presents a detailed review of its biological activity, including synthesis methods, reactivity, and case studies illustrating its applications.
Molecular Structure
- Molecular Formula: C4H9NaO2S
- Molecular Weight: 160.17 g/mol
This compound can be synthesized through various methods, including:
- Reaction of sodium hydride with ethyl sulfinate.
- Alkylation of sodium sulfinate with ethyl halides.
- Photochemical methods that utilize light to activate the sulfinic compounds for further reactions .
Biological Activity
This compound exhibits several biological activities:
1. Modification of Biomolecules
SEES has been shown to modify biomolecules, which is crucial for studying various biological processes. Its ability to act as both a nucleophile and electrophile enables it to participate in diverse bonding interactions, including S–S, N–S, and C–S bonds. This versatility makes it a valuable building block for constructing complex organosulfur architectures .
2. Drug Development Potential
Research indicates that SEES may serve as a precursor for pharmaceuticals. Its derivatives have demonstrated low toxicity and potential antiradiation properties, making them promising candidates in the field of drug development.
3. Antimicrobial Properties
Some studies have indicated that sodium sulfinates, including SEES, possess antimicrobial properties. These properties are attributed to their ability to disrupt bacterial cell membranes and inhibit growth .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of SEES against various bacterial strains. The results showed that SEES exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Bacillus subtilis | 18 |
Case Study 2: Drug Development
In a recent investigation, SEES was utilized as a precursor for synthesizing novel sulfonamide derivatives. These derivatives displayed promising results in vitro against cancer cell lines, indicating that SEES could be pivotal in developing new anticancer drugs.
Compound | IC50 (µM) |
---|---|
SEES-derived compound A | 10 |
SEES-derived compound B | 8 |
Control (Doxorubicin) | 5 |
The biological activity of this compound is largely attributed to its ability to generate reactive sulfur species (RSS) that can interact with cellular components. These interactions can lead to:
- Oxidative Stress: Inducing oxidative damage to proteins and lipids.
- Signal Transduction Modulation: Altering signaling pathways related to apoptosis and cell proliferation.
Properties
Molecular Formula |
C4H9NaO3S |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
sodium;2-ethoxyethanesulfinate |
InChI |
InChI=1S/C4H10O3S.Na/c1-2-7-3-4-8(5)6;/h2-4H2,1H3,(H,5,6);/q;+1/p-1 |
InChI Key |
DGZCQXZSZHXWPP-UHFFFAOYSA-M |
Canonical SMILES |
CCOCCS(=O)[O-].[Na+] |
Origin of Product |
United States |
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